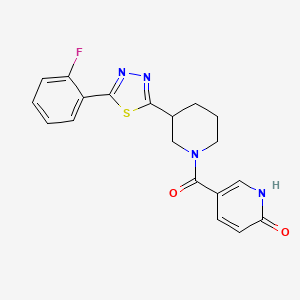
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a fluorinated benzene ring, a thiadiazole moiety, and a pyridone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several steps:
Formation of 2-fluorophenyl-1,3,4-thiadiazole: : This typically involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole in the presence of a dehydrating agent like phosphorus pentachloride.
Piperidine Derivatization: : The 2-fluorophenyl-1,3,4-thiadiazole is then reacted with piperidine in the presence of an activating agent such as oxalyl chloride, forming the intermediate.
Carbonylation: : This intermediate is treated with phosgene or a phosgene equivalent to introduce the carbonyl group, followed by a cyclization reaction to form the pyridin-2(1H)-one core.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be used to ensure better control over reaction conditions and yield. Catalysts and automation in reagent addition can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The fluorinated benzene ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the fluorine.
Oxidation and Reduction: : The thiadiazole and piperidinyl moieties can undergo redox reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization: : Intramolecular cyclization involving the pyridine and carbonyl functionalities to stabilize the structure under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : NaH, DMF
Oxidation: : H₂O₂, AcOH
Reduction: : NaBH₄, MeOH
Cyclization: : NaOH, EtOH
Wissenschaftliche Forschungsanwendungen
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one has diverse scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The compound exhibits its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with active sites compatible with its functional groups.
Pathways Involved: : Inhibitory action on certain biochemical pathways, such as those involved in inflammation or cell proliferation, depending on the structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Fluorophenyl)-1,3,4-thiadiazole: : Shares the thiadiazole core but lacks the piperidinyl and pyridinone extensions.
5-(2-Fluorophenyl)-1,3,4-thiadiazole: : Similar, but different functional group positioning alters its chemical properties.
Uniqueness
The combination of fluorophenyl, thiadiazole, piperidinyl, and pyridinone moieties in one molecule provides a multifaceted approach to interacting with biological and chemical systems, which is not observed in simpler analogs.
This compound stands out due to its complex structure, offering versatile applications and interactions in scientific research.
Eigenschaften
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-6-2-1-5-14(15)18-23-22-17(27-18)13-4-3-9-24(11-13)19(26)12-7-8-16(25)21-10-12/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLMGYPAGVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













